N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-(phenylthio)acetamide
Description
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S2/c1-13-18(14-8-10-15(23-2)11-9-14)21-19(25-13)20-17(22)12-24-16-6-4-3-5-7-16/h3-11H,12H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRXDXROPQCCAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CSC2=CC=CC=C2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501160402 | |
| Record name | N-[4-(4-Methoxyphenyl)-5-methyl-2-thiazolyl]-2-(phenylthio)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501160402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380173-57-9 | |
| Record name | N-[4-(4-Methoxyphenyl)-5-methyl-2-thiazolyl]-2-(phenylthio)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=380173-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-(4-Methoxyphenyl)-5-methyl-2-thiazolyl]-2-(phenylthio)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501160402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-(phenylthio)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.
Formation of the Phenylthioacetamide Moiety: This step involves the reaction of phenylthiol with acetamide derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-(phenylthio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-(phenylthio)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-(phenylthio)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to produce desired biological effects.
Altering Cellular Processes: Affecting cellular processes such as signal transduction, gene expression, and protein synthesis.
Comparison with Similar Compounds
Thiazole vs. Triazole Derivatives
- Compound 49 (): N-(4-(3-Ethoxy-5-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylthio)-acetamide replaces the thiazole core with a triazole ring. Triazoles are known for enhanced metabolic stability and hydrogen-bonding capacity, which may improve target affinity compared to thiazoles.
- Compound 20 () : Retains the thiazole core but incorporates a piperazine group (2-(4-(4-fluorophenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide). Piperazine enhances solubility and may modulate dopamine or serotonin receptor interactions, a feature absent in the target compound .
Substituent Effects on Bioactivity
Methoxyphenyl vs. Fluorophenyl Groups
- Compound from : 2-[(4-Fluorophenyl)sulfonyl]-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide replaces the phenylthio group with a sulfonyl group and introduces a fluorine atom.
- Compound 3.1.3 (): Features a chlorophenyl substituent (2-{2-[3-(benzothiazol-2-ylamino)-4-oxo-2-thioxothiazolidin-5-ylidenemethyl]-4-chlorophenoxy}-N-(4-methoxyphenyl)-acetamide). The chloro group increases lipophilicity, which may enhance tumor penetration but could also raise toxicity risks compared to the methoxy group .
Thio vs. Sulfonyl/Sulfonamide Groups
- Compound 54 (): N-(4-(3-Ethoxy-5-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)-phenyl)-2-(phenylsulfonyl)-acetamide replaces the thioether with a sulfonyl group.
Pharmacological Activity Comparisons
Anticancer Activity
- Compounds 7b and 11 () : Thiazole-thiadiazole hybrids (e.g., 7b, IC50 = 1.61 ± 1.92 μg/mL against HepG-2 cells) demonstrate that methyl and fluorophenyl substituents enhance cytotoxicity. The target compound’s phenylthio group may offer similar hydrophobic interactions but lacks direct activity data .
- Compound 9c () : A bromophenyl-substituted thiazole-triazole acetamide showed strong docking interactions with α-glucosidase, suggesting that bulky substituents (e.g., Br) improve enzyme inhibition. The methoxyphenyl group in the target compound may confer milder steric effects .
Antimicrobial Activity
- Compounds 47–50 () : Acetamides with benzothiazole-sulfonyl piperazine moieties (e.g., compound 47) exhibited gram-positive antibacterial activity. The phenylthio group in the target compound may lack the sulfonyl group’s polarity, reducing efficacy against hydrophilic bacterial targets .
Data Tables
Table 1. Structural and Activity Comparison of Selected Analogues
Biological Activity
N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-(phenylthio)acetamide is a compound of significant interest due to its potential biological activities, particularly in pharmacological applications. This article delves into its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure consists of a thiazole ring, a methoxy-substituted phenyl group, and a phenylthioacetamide moiety, which contribute to its biological activity.
Antimicrobial Activity
Studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of thiazole have shown promising results against various bacterial strains. A comparative study highlighted the Minimum Inhibitory Concentration (MIC) values for related thiazole compounds against common pathogens:
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Thiazole Derivative A | 15 | E. coli |
| Thiazole Derivative B | 10 | S. aureus |
| N-(4-(4-methoxyphenyl)... | TBD | TBD |
While specific MIC values for this compound are not yet available, its structural similarity suggests potential efficacy.
Cytotoxicity and Antitumor Activity
Research has shown that thiazole derivatives can exhibit cytotoxic effects on cancer cell lines. A study evaluated the cytotoxicity of various thiazole compounds on human cancer cells, revealing significant tumor specificity:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Thiazole Derivative C | 5.0 | HeLa (cervical cancer) |
| Thiazole Derivative D | 3.7 | MCF-7 (breast cancer) |
| N-(4-(4-methoxyphenyl)... | TBD | TBD |
These findings suggest that this compound may also possess antitumor properties.
Case Studies
- Anticonvulsant Activity : A study focused on related acetamides demonstrated anticonvulsant properties in animal models. The evaluation included various dosages and time intervals to assess efficacy and toxicity, providing a framework for future studies on similar compounds.
- Neuroprotective Effects : Compounds with similar structures have been investigated for neuroprotective effects against neurodegenerative diseases. These studies often utilize in vitro models to assess the protective capabilities against oxidative stress.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-(phenylthio)acetamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves:
- Cyclization : Formation of the thiazole core via reactions of thiourea derivatives with α-halo ketones or nitriles under reflux conditions (e.g., acetic acid as solvent, nitrogen atmosphere) .
- Coupling Reactions : Introduction of the phenylthioacetamide group via nucleophilic substitution or thiol-ene chemistry, requiring anhydrous conditions and catalysts like triethylamine .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) to isolate the target compound .
- Optimization : Adjust stoichiometry of reagents (e.g., 1:1.2 molar ratio for coupling steps), monitor reaction progress via TLC, and optimize temperature (60–80°C for cyclization) .
Q. How should researchers characterize the molecular structure of this compound to confirm purity and regiochemistry?
- Spectroscopic Techniques :
- NMR : Use H and C NMR to verify substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, thiazole carbons at δ 160–170 ppm) .
- IR : Confirm key functional groups (e.g., C=O stretch at ~1680 cm, C-S bond at ~680 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (expected ~395 g/mol) .
- Crystallography : Single-crystal X-ray diffraction to resolve ambiguities in regiochemistry (e.g., thiazole vs. oxazole isomers) .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in pharmacological studies?
- Substituent Modification : Synthesize analogs by replacing the 4-methoxyphenyl group with electron-withdrawing (e.g., 4-fluorophenyl) or bulky groups (e.g., naphthyl) to assess steric/electronic effects on target binding .
- Biological Assays :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .
- Cellular Uptake : Radiolabel the compound (e.g., C-acetamide) to quantify permeability in cancer cell lines .
- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding modes to active sites (e.g., ATP-binding pockets) .
Q. How can contradictions in reported biological activity data (e.g., IC variability) between studies be resolved?
- Standardized Assays : Re-evaluate activity under uniform conditions (e.g., pH 7.4 buffer, 37°C, 48-hour incubation) .
- Metabolite Analysis : Use LC-MS to identify degradation products (e.g., hydrolysis of the acetamide group) that may affect potency .
- Structural Confirmation : Re-examine batch purity via HPLC (>98% purity threshold) and validate stereochemistry with circular dichroism (CD) .
Q. What computational approaches are used to predict off-target interactions or toxicity risks for this compound?
- Pharmacophore Modeling : Identify shared features with known toxicophores (e.g., reactive thiol groups) using tools like PharmaGist .
- ADMET Prediction : Use SwissADME or ADMETlab to estimate solubility (LogP ~3.5), cytochrome P450 inhibition, and hERG channel binding .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories to assess binding-site retention .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
